![molecular formula C18H15BrN4O2 B2514823 2-(4-ブロモベンジル)-8-フェニル-7,8-ジヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3,4(2H,6H)-ジオン CAS No. 941887-47-4](/img/structure/B2514823.png)

2-(4-ブロモベンジル)-8-フェニル-7,8-ジヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3,4(2H,6H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

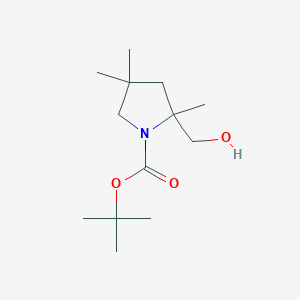

説明

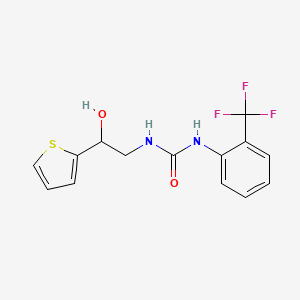

The compound "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of imidazo[1,5-a]-1,3,5-triazine, which is a class of compounds known for their potential biological activities, including antiviral properties. The presence of benzyl and thio structural units in similar compounds has been found to be crucial for selective biological activity against viruses such as influenza A and respiratory syncytial virus .

Synthesis Analysis

The synthesis of related benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives involves cyclization and rearrangement reactions, as well as substitutions with various benzyl groups . The synthesis of similar triazine derivatives, such as 1,2,4-triazin-3,5(2H,4H)-dione derivatives, has been optimized using reactions with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether, to afford good yields . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction experiments have been used to determine the crystal structure of similar compounds, revealing intermolecular interactions and dihedral angles between benzene rings . These techniques would be applicable in analyzing the molecular structure of "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione".

Chemical Reactions Analysis

The chemical reactions of related triazine derivatives include transformations to fused triazine systems and reactions with arylhydrazines or heteroarylhydrazines to yield hydrazones or other fused ring systems . The reactivity of these compounds can be correlated with their structure using theoretical calculations . These insights could guide the analysis of the chemical reactions that "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been deduced from their molecular structures and intermolecular interactions. The density, melting points, and solubility of these compounds can be influenced by the presence of benzyl groups and the overall molecular geometry . Analyzing the physical and chemical properties of the compound would involve similar considerations and could provide insights into its stability, solubility, and potential applications in various fields.

科学的研究の応用

- 研究者らは、この化合物を使用して、アザウラシルを合成するための光誘起法を開発しました。 従来の方法とは異なり、このアプローチは独立しており、驚くべきことに、太陽光でさえも駆動することができます .

- 1,2,4-トリアゾールと他のヘテロ環との融合は、多様な用途から注目を集めています。 これらには、抗菌剤、抗ウイルス剤、抗腫瘍剤、抗炎症剤、ならびに殺虫剤、除草剤、染料、潤滑剤、および分析試薬が含まれます .

- 1,3,5-トリアジン誘導体は、キラル固定相として機能します。 たとえば、それらは、NMR分光法によるエナンチオマー過剰量と円偏光二色性による絶対配置を決定するためのキラル溶媒和剤として作用します .

- 分子ハイブリダイゼーションアプローチにより、3-アミノ-1,2,4-トリアジン誘導体の設計、合成、および特性評価が行われました。 これらの化合物は、PDK(ピルビン酸脱水素酵素キナーゼ)の強力でサブタイプ選択的な阻害を示します .

光誘起アリール化およびアルキル化

抗菌活性

キラル固定相と絶対配置決定

PDK阻害活性

金属錯体および光学漂白剤

金属-リガンド配位における珍しい対称性の乱れ

将来の方向性

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.

作用機序

Target of action

The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .

Mode of action

The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.

Result of action

Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.

Action environment

The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPSLUULBGELMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)